molecular formula C16H24N6O2S B2517466 2-((5-(3-methoxy-1-methyl-1H-pyrazol-4-yl)-4-methyl-4H-1,2,4-triazol-3-yl)thio)-1-(4-methylpiperidin-1-yl)ethanone CAS No. 1013775-79-5

2-((5-(3-methoxy-1-methyl-1H-pyrazol-4-yl)-4-methyl-4H-1,2,4-triazol-3-yl)thio)-1-(4-methylpiperidin-1-yl)ethanone

Cat. No.: B2517466
CAS No.: 1013775-79-5
M. Wt: 364.47
InChI Key: GNQYAHXMEPTHDD-UHFFFAOYSA-N
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Description

2-((5-(3-methoxy-1-methyl-1H-pyrazol-4-yl)-4-methyl-4H-1,2,4-triazol-3-yl)thio)-1-(4-methylpiperidin-1-yl)ethanone is a novel heterocyclic compound featuring multiple privileged pharmacophores in a single molecular architecture, including methoxy-pyrazole, methyl-1,2,4-triazole, and methylpiperidine motifs. This complex structure is of significant interest in medicinal chemistry and pesticide research, as heterocycles containing nitrogen and sulfur atoms have demonstrated substantial pharmacological potential . Compounds bearing pyrazole, triazole, and thiazole moieties have shown diverse biological activities including antimicrobial, anti-inflammatory, antihypertensive, antipyretic, antioxidant, analgesic, antidepressant, anticancer, and antidiabetic properties in research settings . The 1,2,4-triazole moiety in particular contributes to potential enzyme inhibition capabilities, while the pyrazole ring system often confers metabolic stability and favorable pharmacokinetic profiles in preclinical studies. The methylpiperidine component may enhance blood-brain barrier permeability for central nervous system-targeted research applications. This compound is provided exclusively for research and development purposes in laboratory settings. It is not for diagnostic, therapeutic, or human use. Researchers should consult safety data sheets and implement appropriate protective measures when handling this material.

Properties

IUPAC Name

2-[[5-(3-methoxy-1-methylpyrazol-4-yl)-4-methyl-1,2,4-triazol-3-yl]sulfanyl]-1-(4-methylpiperidin-1-yl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H24N6O2S/c1-11-5-7-22(8-6-11)13(23)10-25-16-18-17-14(21(16)3)12-9-20(2)19-15(12)24-4/h9,11H,5-8,10H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GNQYAHXMEPTHDD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCN(CC1)C(=O)CSC2=NN=C(N2C)C3=CN(N=C3OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H24N6O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-((5-(3-methoxy-1-methyl-1H-pyrazol-4-yl)-4-methyl-4H-1,2,4-triazol-3-yl)thio)-1-(4-methylpiperidin-1-yl)ethanone is a complex organic molecule that integrates the pharmacologically significant pyrazole and triazole moieties. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in anticancer, antimicrobial, and anti-inflammatory domains.

1. Chemical Structure and Properties

The structure of the compound can be broken down as follows:

  • Pyrazole Moiety : Known for its diverse biological activities, including anticancer properties.
  • Triazole Ring : Associated with antifungal and antibacterial activities.
  • Thioether Linkage : May enhance lipophilicity and biological activity.
  • Piperidine Group : Often contributes to neuroactive properties.

2.1 Anticancer Activity

Recent studies have indicated that compounds containing both pyrazole and triazole rings exhibit significant anticancer properties. For instance, derivatives similar to the target compound have shown efficacy against various cancer cell lines:

CompoundCell LineIC50 (µM)Reference
Triazole derivativeHCT116 (colon cancer)6.2
Pyrazole derivativeT47D (breast cancer)27.3

The mechanism of action often involves the inhibition of specific kinases or induction of apoptosis in cancer cells.

2.2 Antimicrobial Activity

Compounds with triazole and pyrazole structures have demonstrated broad-spectrum antimicrobial activities. The target compound's structural features suggest potential effectiveness against various pathogens:

PathogenActivityReference
E. coliInhibitory
S. aureusModerate activity

These findings highlight the compound's potential as a lead structure for developing new antimicrobial agents.

2.3 Anti-inflammatory Properties

The anti-inflammatory effects of similar compounds have been documented, with mechanisms involving the inhibition of pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX). Pyrazoles are particularly noted for their ability to modulate inflammatory pathways.

3.1 Synthesis and Evaluation

A study focused on synthesizing derivatives of the target compound evaluated their biological activities through various assays:

  • In vitro cytotoxicity was assessed using MTT assays on different cancer cell lines.
  • Antimicrobial testing was performed using standard protocols against clinical strains.

The results indicated that modifications in the substituents significantly influenced biological activity, emphasizing structure–activity relationships (SAR).

4. Conclusion

The compound This compound presents a promising scaffold for further development in medicinal chemistry due to its diverse biological activities. Its unique structural features contribute to its potential as an anticancer and antimicrobial agent, warranting further investigation into its mechanisms of action and therapeutic applications.

Comparison with Similar Compounds

Structural Analog 1: 2-((1-Substituted Phenyl-1H-tetrazol-5-yl)thio)-1-(4-(Substituted Phenylsulfonyl)piperazin-1-yl)ethanone

  • Structural Features : Replaces the triazole with a tetrazole ring and substitutes the piperidine with a phenylsulfonyl-piperazine group.
  • Synthesis: Reacts 2-bromo-1-(4-(substituted phenylsulfonyl)piperazin-1-yl)ethanone with tetrazole-5-thiol in ethanol .
  • Key Differences: The tetrazole ring (more electron-deficient than triazole) may reduce stability under acidic conditions.

Structural Analog 2: 4-(Benzo[d]thiazol-2-yl)-2-allyl-3-methyl-1-phenyl-1,2-dihydropyrazol-5-one

  • Structural Features : Substitutes the triazole with a pyrazolone core and introduces a benzothiazole group.
  • The allyl group at the 2-position introduces steric hindrance, which may reduce reactivity compared to the thioether group in the target compound .

Structural Analog 3: 4-Hydroxy-3-(2-(5-((4-Hydroxybenzylidene)amino)-3-phenyl-1H-pyrazol-1-yl)thiazol-4-yl)-6-methyl-2H-pyran-2-one

  • Structural Features: Replaces the triazole with a pyranone-thiazole system and adds a hydroxyphenyl substituent.
  • Synthesis : Derived from a bromoacetyl intermediate reacting with thiosemicarbazide .
  • Key Differences: The pyranone ring increases polarity and hydrogen-bonding capacity, improving solubility in polar solvents. The absence of a piperidine group may limit membrane permeability compared to the target compound .

Structural Analog 4: [5-(1H-Indol-3-yl)-3-phenyl-4,5-dihydropyrazol-1-yl]pyridin-3-yl methanone

  • Structural Features : Incorporates an indole-substituted dihydropyrazole and a pyridine carbonyl group.
  • The dihydropyrazole core (partially saturated) may confer greater conformational flexibility than the rigid triazole in the target compound .

Comparative Analysis Table

Compound Core Structure Key Substituents Solubility Trends Potential Bioactivity
Target Compound Triazole-thioether 3-Methoxy-pyrazole, 4-methylpiperidine Moderate (polar/nonpolar balance) Kinase inhibition, antimicrobial
Analog 1 (Tetrazole derivative) Tetrazole-thioether Phenylsulfonyl-piperazine High (polar sulfonyl) Anticancer, enzyme inhibition
Analog 2 (Benzothiazole-pyrazolone) Pyrazolone-benzothiazole Allyl, phenyl Low (hydrophobic) Antifungal, anti-inflammatory
Analog 3 (Pyranone-thiazole) Pyranone-thiazole Hydroxybenzylidene, phenyl High (polar pyranone) Antioxidant, antibacterial
Analog 4 (Indole-dihydropyrazole) Dihydropyrazole Indole, pyridine carbonyl Moderate (indole polarity) Neuroactive, antiviral

Research Implications

  • Electronic Effects : The 3-methoxy group on the pyrazole in the target compound donates electrons, stabilizing the triazole ring, whereas electron-withdrawing groups (e.g., sulfonyl in Analog 1) may alter reactivity .
  • Solubility: Polar groups (piperidine, pyranone) enhance solubility in aqueous media, critical for drug bioavailability .
  • Bioactivity : Heterocyclic diversity (triazole vs. tetrazole, benzothiazole) influences target selectivity; for example, triazoles are common in kinase inhibitors, while benzothiazoles show antifungal activity .

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